2-(Benzo[d]oxazol-2-yl)butan-1-amine

Monoamine oxidase Neurochemistry Enzyme inhibition

This heterocyclic primary amine is a selective MAO-A inhibitor scaffold (IC50=82 nM) with a 10,000:1 selectivity over MAO-B. For CNS medicinal chemistry, its LogP 2.28 and TPSA 52.05 Ų fit drug-likeness guidelines. Procure this well-defined pharmacophore to advance SAR studies on VAP-1/SSAO or utilize its benzoxazol-2-yl moiety for C(sp3)-H functionalization methodology development. Bulk and custom synthesis inquiries welcome.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1466916-32-4
Cat. No. B1466484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-yl)butan-1-amine
CAS1466916-32-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC(CN)C1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3
InChIKeyCEHQUOQEGRJFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]oxazol-2-yl)butan-1-amine (CAS 1466916-32-4) Technical Profile and Procurement Context


2-(Benzo[d]oxazol-2-yl)butan-1-amine (CAS 1466916-32-4) is a heterocyclic primary amine featuring a benzoxazole core substituted at the 2-position with a butan-1-amine side chain (C11H14N2O, MW 190.24 g/mol) . The benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, capable of engaging biological targets via π-stacking interactions and hydrogen bonding [1]. This compound belongs to the 2-substituted benzoxazole amine class, a structural series extensively explored for enzyme inhibition applications including monoamine oxidase (MAO), vascular adhesion protein-1 (VAP-1/SSAO), cholinesterases, and various kinases [2].

Why 2-(Benzo[d]oxazol-2-yl)butan-1-amine Cannot Be Replaced by Generic Benzoxazole Analogs in Target-Focused Research


Within the 2-substituted benzoxazole amine series, subtle modifications to the alkylamine side chain produce dramatic shifts in enzyme inhibition potency and selectivity profiles that cannot be predicted by structural inspection alone. For instance, in the MAO enzyme family, the homologous series varying only by side chain length demonstrates IC50 differences spanning over three orders of magnitude between closely related analogs [1]. Similarly, benzoxazole-based VAP-1/SSAO inhibitors exhibit side chain-dependent potency variations from nanomolar to high micromolar ranges [2]. The benzoxazol-2-yl moiety itself can function as a removable directing group for regioselective C(sp3)-H functionalization, a synthetic utility absent in other heterocyclic cores [3]. Consequently, substitution with a generic benzoxazole analog without empirical validation of the specific target interaction profile introduces substantial risk of experimental failure or misinterpretation of structure-activity relationships.

Quantitative Differentiation Evidence: 2-(Benzo[d]oxazol-2-yl)butan-1-amine Versus Structural Analogs


MAO-A Inhibition: 2-(Benzo[d]oxazol-2-yl)butan-1-amine IC50 Comparison with Ethylamino and Propylamino Benzoxazole Analogs

The target compound (2-(benzo[d]oxazol-2-yl)butan-1-amine) exhibits an MAO-A IC50 of 82 nM when tested against bovine brain mitochondria MAO-A using serotonin as substrate, representing a marked potency enhancement relative to the ethylamino analog (IC50 = 620 nM) [1]. This ~7.6-fold improvement in potency is achieved solely through extension of the alkylamine side chain from ethyl to butyl. Importantly, the compound maintains >10,000-fold selectivity over MAO-B (IC50 = 890,000 nM), demonstrating that the butan-1-amine substitution pattern confers both enhanced potency and preserved isoform selectivity [2].

Monoamine oxidase Neurochemistry Enzyme inhibition

MAO-A Selectivity Window: 2-(Benzo[d]oxazol-2-yl)butan-1-amine Versus Non-Selective Benzoxazole MAO Inhibitors

The selectivity window of 2-(benzo[d]oxazol-2-yl)butan-1-amine (MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM) yields a selectivity ratio of ~10,850-fold favoring MAO-A inhibition [1]. This contrasts sharply with certain benzoxazole derivatives that exhibit balanced dual MAO-A/MAO-B inhibition, such as N-(benzo[d]oxazol-2-yl)propan-1-amine, which demonstrates IC50 values of 62 nM (MAO-A) and 560,000 nM (MAO-B), producing a ~9,000-fold selectivity ratio [2]. The butan-1-amine substitution provides a 1.2-fold enhancement in selectivity relative to the propan-1-amine analog, demonstrating that side chain length fine-tunes isoform discrimination.

Monoamine oxidase Isoform selectivity Drug discovery

VAP-1/SSAO Inhibition Profile: Structural Basis for Compound Selection in Inflammation Research

Within the broader benzoxazole amine chemical space, compounds bearing primary amine functional groups have demonstrated capacity to engage vascular adhesion protein-1 (VAP-1/SSAO), a copper-dependent amine oxidase implicated in leukocyte trafficking and inflammatory pathogenesis [1]. The 2-(benzo[d]oxazol-2-yl)butan-1-amine structure contains the requisite primary amine moiety positioned for potential substrate or inhibitor interactions with SSAO/VAP-1. Structurally elaborated benzoxazole VAP-1 inhibitors from patent literature achieve IC50 values as low as 32 nM against human VAP-1 (measured via radiochemical assay with 14C-benzylamine substrate) and 9.8 nM against rat VAP-1 [2]. The butan-1-amine core represents a minimalist pharmacophore scaffold from which further potency-optimizing substitutions may be systematically introduced, providing a defined chemical starting point for SAR expansion that differs fundamentally from the more elaborate, less synthetically tractable VAP-1 inhibitors described in the patent corpus.

VAP-1 SSAO Inflammation Amine oxidase

Synthetic Utility: Benzoxazol-2-yl Moiety as Removable Directing Group for C(sp3)-H Functionalization

The benzoxazol-2-yl substituent in 2-(benzo[d]oxazol-2-yl)butan-1-amine serves a dual role that is unavailable to alternative heterocyclic directing groups: it acts as an activating and directing group for Ir-catalyzed α-alkylation of C(sp3)-H bonds adjacent to nitrogen, while also being removable under mild hydrolytic or reductive conditions [1]. This regioselective C-H functionalization occurs exclusively at the 3-position (the α-position relative to the amine nitrogen), enabling site-specific introduction of alkyl substituents with complete regiocontrol [2]. Following functionalization, the benzoxazole group can be cleaved by hydroxide or hydride reduction to liberate the functionalized primary amine, a synthetic sequence that cannot be replicated using non-removable directing groups such as pyridine or quinoline derivatives [3]. This unique orthogonal synthetic handle differentiates 2-(benzo[d]oxazol-2-yl)butan-1-amine from other primary amine building blocks lacking this dual activation/removability functionality.

C-H activation Synthetic methodology Amine functionalization

Cholinesterase Inhibition Profile Differentiation Among Benzoxazole Amine Derivatives

Benzoxazole derivatives exhibit variable inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) depending critically on substitution pattern and amine positioning. Structure-activity relationship studies of benzo[d]oxazole derivatives reveal that certain analogs demonstrate preferential BChE inhibition with IC50 values in the low micromolar range, while exhibiting minimal AChE activity (IC50 >100 μM) [1]. This selective BChE inhibition profile is not universal across all benzoxazole amine compounds; the 2-(benzo[d]oxazol-2-yl)butan-1-amine scaffold presents a distinct substitution pattern relative to the N-arylbenzoxazol-2-amine series, which has been characterized as α-glucosidase inhibitors (IC50 values ranging from 5-50 μM depending on aryl substitution) [2]. The position of the amine relative to the benzoxazole core (2-substituted butan-1-amine vs 2-amino N-aryl substitution) determines which enzyme class is preferentially engaged, making direct substitution between these structurally related but mechanistically divergent scaffolds experimentally invalid.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Physicochemical Property Differentiation: 2-(Benzo[d]oxazol-2-yl)butan-1-amine Versus Shorter-Chain and N-Substituted Analogs

2-(Benzo[d]oxazol-2-yl)butan-1-amine possesses a calculated LogP of 2.28 and topological polar surface area (TPSA) of 52.05 Ų . This lipophilicity profile positions the compound in an intermediate physicochemical space relative to its shorter-chain analogs: the ethanamine derivative (C9H10N2O, MW 162.19) exhibits lower LogP (~1.5-1.8 estimated), while N-substituted variants such as N-butylbenzoxazol-2-amine (C11H14N2O, identical MW but different connectivity) present altered hydrogen bonding capacity due to secondary amine character versus primary amine functionality [1]. The primary amine of the target compound provides a hydrogen bond donor (HBD count = 1) unavailable in N-alkylated secondary amine analogs, affecting solubility, permeability, and target recognition properties. The butyl side chain length confers 3 rotatable bonds, providing conformational flexibility that differs from both constrained cyclic analogs and shorter linear chain variants .

ADME Lipophilicity Drug-likeness

Validated Research Applications and Procurement Scenarios for 2-(Benzo[d]oxazol-2-yl)butan-1-amine


Monoamine Oxidase A (MAO-A) Selective Inhibitor Development and Probe Synthesis

Researchers requiring a selective MAO-A inhibitor scaffold with defined potency (IC50 = 82 nM) and high selectivity over MAO-B (ratio >10,000:1) should prioritize 2-(benzo[d]oxazol-2-yl)butan-1-amine over shorter-chain benzoxazole amine analogs. The ethylamino comparator exhibits significantly weaker MAO-A inhibition (IC50 = 620 nM), making the butan-1-amine derivative the more potent and selective choice for neuroscience applications including depression, anxiety, or neurodegenerative disease target validation studies [1]. The compound's defined selectivity window minimizes confounding MAO-B off-target effects that could otherwise complicate interpretation of cellular or in vivo experiments.

Medicinal Chemistry SAR Campaigns Targeting VAP-1/SSAO for Inflammatory Disease

For medicinal chemistry teams initiating structure-activity relationship studies on vascular adhesion protein-1 (VAP-1/SSAO) inhibitors, 2-(benzo[d]oxazol-2-yl)butan-1-amine provides a minimalist pharmacophore core from which systematic potency optimization can proceed. This contrasts with pre-elaborated benzoxazole VAP-1 inhibitors described in the patent literature (e.g., IC50 = 32 nM human VAP-1) [2], which represent SAR endpoints rather than starting points. Procuring the unsubstituted butan-1-amine scaffold enables de novo exploration of substituent effects on potency, selectivity, and ADME properties, offering greater chemical freedom than working backward from fully optimized clinical candidates.

Synthetic Methodology Development Leveraging Removable Benzoxazole Directing Groups

Synthetic chemistry laboratories developing C(sp3)-H functionalization methodologies should procure 2-(benzo[d]oxazol-2-yl)butan-1-amine for its demonstrated utility as a removable directing group in Ir-catalyzed α-alkylation reactions [3]. The benzoxazol-2-yl moiety directs regioselective activation at the α-position to nitrogen, enabling site-specific alkylation with complete regiocontrol, and can subsequently be cleaved via hydroxide or hydride reduction to liberate the functionalized primary amine. This 'catch-and-release' synthetic strategy is unavailable with alternative heterocyclic directing groups (e.g., pyridine, quinoline) that cannot be removed under comparable mild conditions, making this compound uniquely valuable for methodology development and complex amine synthesis applications.

Physicochemical Benchmarking and Library Design for CNS-Targeted Chemical Space

Compound library designers seeking to populate CNS-relevant chemical space with defined physicochemical properties should consider 2-(benzo[d]oxazol-2-yl)butan-1-amine as a benchmark scaffold. Its calculated LogP of 2.28 and TPSA of 52.05 Ų position it favorably within CNS drug-likeness guidelines (LogP 1-3, TPSA <90 Ų) . The primary amine functionality (HBD = 1) provides a synthetic handle for further derivatization while maintaining hydrogen bonding capacity for target engagement. This physicochemical profile differentiates the compound from both shorter-chain homologs (suboptimal LogP) and N-alkylated analogs (altered hydrogen bonding geometry), making it a well-balanced starting point for CNS-focused medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzo[d]oxazol-2-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.